molecular formula C33H30ClOP B12679318 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium CAS No. 94231-02-4

2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium

Cat. No.: B12679318
CAS No.: 94231-02-4
M. Wt: 509.0 g/mol
InChI Key: LMERHHXXPUYGFB-UHFFFAOYSA-M
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Description

2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium is a compound that combines the properties of 2-benzyl-4-chlorophenol and ethyltriphenylphosphonium

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyltriphenylphosphonium chloride involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The mixture is then heated to a temperature of 120-160°C under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .

Industrial Production Methods

The industrial production of ethyltriphenylphosphonium chloride follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, with the final product being used in various applications, including as a surfactant and in the synthesis of phosphorus ylides .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of surfactants, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium include:

  • 2-Benzyl-4-chlorophenol
  • Ethyltriphenylphosphonium chloride
  • 4-Chlorophenol
  • 2-Phenylphenol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of properties from both 2-benzyl-4-chlorophenol and ethyltriphenylphosphonium.

Properties

CAS No.

94231-02-4

Molecular Formula

C33H30ClOP

Molecular Weight

509.0 g/mol

IUPAC Name

2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium

InChI

InChI=1S/C20H20P.C13H11ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h3-17H,2H2,1H3;1-7,9,15H,8H2/q+1;/p-1

InChI Key

LMERHHXXPUYGFB-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-]

Origin of Product

United States

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